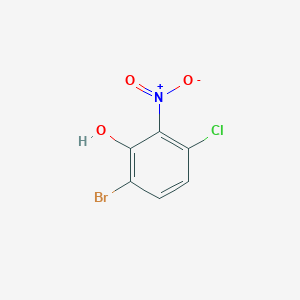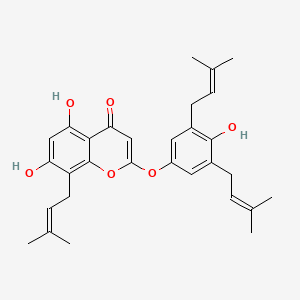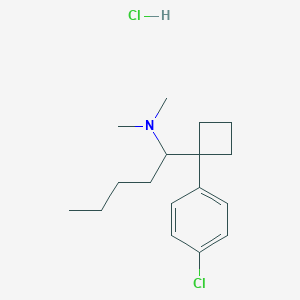
3-Desmethyl 4-Methyl Sibutramine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desmethyl 4-Methyl Sibutramine Hydrochloride is a chemical compound known for its role as an active metabolite of the anorectic drug sibutramine. It is a more potent monoamine reuptake inhibitor than sibutramine and has been used in weight loss products sold as dietary supplements .
Preparation Methods
The synthesis of 3-Desmethyl 4-Methyl Sibutramine Hydrochloride involves several steps. One common synthetic route includes the reaction of 1-(4-chlorophenyl)cyclobutyl ketone with N,N-dimethylamine under specific conditions to form the desired product. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity .
Chemical Reactions Analysis
3-Desmethyl 4-Methyl Sibutramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Desmethyl 4-Methyl Sibutramine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of sibutramine and its metabolites.
Biology: The compound is studied for its effects on neurotransmitter reuptake and its potential role in treating obesity and related metabolic disorders.
Medicine: Research focuses on its pharmacological properties and potential therapeutic applications in weight management.
Industry: It is used in the development of weight loss supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Desmethyl 4-Methyl Sibutramine Hydrochloride involves the inhibition of norepinephrine, serotonin, and dopamine reuptake at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, the compound promotes a sense of satiety and decreases appetite, thereby reducing food intake .
Comparison with Similar Compounds
3-Desmethyl 4-Methyl Sibutramine Hydrochloride is compared with other similar compounds such as:
Norsibutramine: Another active metabolite of sibutramine, known for its potent monoamine reuptake inhibition.
N-ethyl sibutramine: A derivative with similar pharmacological properties but different metabolic pathways.
3,4-dichloro sibutramine: A compound with enhanced potency and different chemical properties
This compound’s uniqueness lies in its potent monoamine reuptake inhibition and its role as an active metabolite, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C17H27Cl2N |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N-dimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-4-5-7-16(19(2)3)17(12-6-13-17)14-8-10-15(18)11-9-14;/h8-11,16H,4-7,12-13H2,1-3H3;1H |
InChI Key |
LRVKCNDMAJUVJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


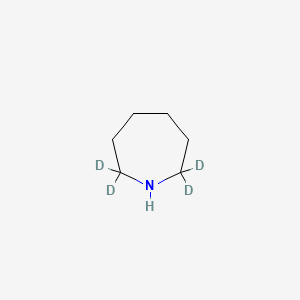
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
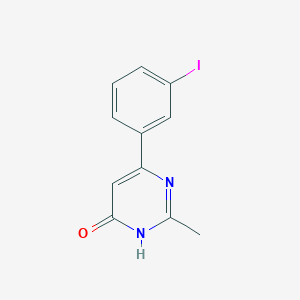
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
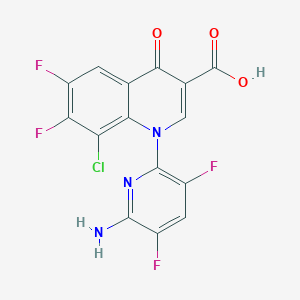
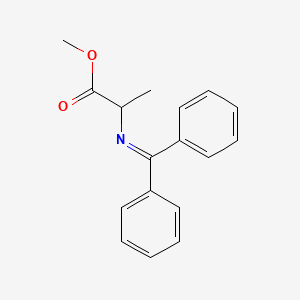
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
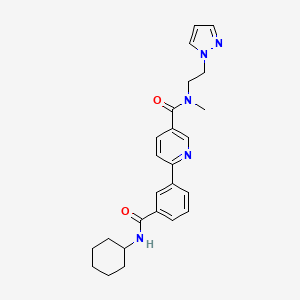
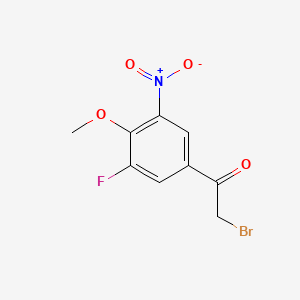
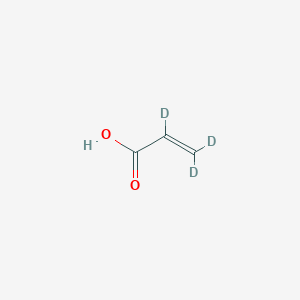
![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
